molecular formula C26H32O9 B160170 Ichangin CAS No. 10171-61-6

Ichangin

Cat. No. B160170
CAS RN: 10171-61-6
M. Wt: 488.5 g/mol
InChI Key: GNNAZOFNKOMONV-MSGMIQHVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ichangin is a natural compound that has been studied for its potential therapeutic benefits in various fields of research. It is a flavonoid compound found in the leaves of the Ichang lemon tree (Citrus ichangensis). Ichangin has been shown to have various biochemical and physiological effects, which make it a promising compound for scientific research. In

Scientific Research Applications

Intangible Cultural Heritage and Digitalization

Ichangin's relevance in the realm of intangible cultural heritage (ICH) has been illuminated through various studies. For instance, research has highlighted the significance of ICH in modern contexts, emphasizing the importance of its protection, digitalization, and sustainable development (Dang, Luo, Ouyang, Wang, & Xie, 2021). The synergy between ICH and cultural industries emerges as a pivotal approach for the utilization and communication of ICH (Su, Li, & Kang, 2019; Hu, Wu, & Qian, 2022).

Biochemical Interactions and Bacterial Signalling

A groundbreaking study highlighted the biochemical prowess of Ichangin, showcasing its potential in modulating bacterial cell-cell signalling and biofilm formation. Specifically, Ichangin was observed to interfere with the response regulator gene luxO in Vibrio harveyi, hinting at its potent role in bacterial communication processes (Vikram, Jesudhasan, Jayaprakasha, Pillai, & Patil, 2011).

properties

CAS RN

10171-61-6

Product Name

Ichangin

Molecular Formula

C26H32O9

Molecular Weight

488.5 g/mol

IUPAC Name

(1R,2R,4'S,5R,6R,7R,10S,11S,14S)-11-(furan-3-yl)-4'-hydroxy-5-(2-hydroxypropan-2-yl)-2,10-dimethylspiro[12,15-dioxatetracyclo[8.5.0.01,14.02,7]pentadecane-6,5'-oxane]-2',3,13-trione

InChI

InChI=1S/C26H32O9/c1-22(2,31)15-9-16(27)24(4)14(25(15)12-33-18(29)10-17(25)28)5-7-23(3)19(13-6-8-32-11-13)34-21(30)20-26(23,24)35-20/h6,8,11,14-15,17,19-20,28,31H,5,7,9-10,12H2,1-4H3/t14-,15-,17-,19-,20+,23-,24-,25+,26+/m0/s1

InChI Key

GNNAZOFNKOMONV-MSGMIQHVSA-N

Isomeric SMILES

C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=COC=C5)(C(=O)C[C@H]([C@@]36COC(=O)C[C@@H]6O)C(C)(C)O)C

SMILES

CC12CCC3C(C14C(O4)C(=O)OC2C5=COC=C5)(C(=O)CC(C36COC(=O)CC6O)C(C)(C)O)C

Canonical SMILES

CC12CCC3C(C14C(O4)C(=O)OC2C5=COC=C5)(C(=O)CC(C36COC(=O)CC6O)C(C)(C)O)C

synonyms

ICHANGIN

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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